molecular formula C21H21NO2S B2403994 N,N-dibenzyl-1-phenylmethanesulfonamide CAS No. 346727-34-2

N,N-dibenzyl-1-phenylmethanesulfonamide

Cat. No.: B2403994
CAS No.: 346727-34-2
M. Wt: 351.46
InChI Key: YGOVXYMJXKKSOV-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-1-phenylmethanesulfonamide (CAS: 346727-34-2) is a sulfonamide derivative characterized by a methanesulfonamide core substituted with two benzyl groups on the nitrogen atom and a phenyl group on the methane carbon. Its molecular weight is 225.19 g/mol, and it is commercially available with a purity of 95–97% .

Properties

IUPAC Name

N,N-dibenzyl-1-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S/c23-25(24,18-21-14-8-3-9-15-21)22(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20/h1-15H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOVXYMJXKKSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-1-phenylmethanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfinamides, thiols

    Substitution: Corresponding substituted products depending on the nucleophile used

Scientific Research Applications

Anticancer Activity

Research indicates that sulfonamide derivatives, including N,N-dibenzyl-1-phenylmethanesulfonamide, possess significant anticancer properties. These compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have demonstrated that certain sulfonamides can effectively target specific pathways involved in cancer progression, making them promising candidates for anticancer therapies .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic transmission, potentially improving cognitive function in affected individuals .

P2X4 Receptor Antagonism

Recent patents highlight the compound's role as a P2X4 receptor antagonist, which could be beneficial in managing allergic reactions and other inflammatory conditions. By blocking this receptor, this compound may help mitigate symptoms associated with allergic responses .

Structure-Activity Relationships

The structure-activity relationship studies of sulfonamides reveal that modifications to the benzyl and phenyl groups can significantly influence their biological activity. This insight is crucial for designing more potent derivatives with enhanced therapeutic efficacy .

Case Studies and Research Findings

StudyFindings
Kasimogullari et al., 2015 Demonstrated broad-spectrum antitumor activity of sulfonamide derivatives, including this compound.
Abbasi et al., 2014 Highlighted the enzyme inhibitory potential of sulfonamides against acetylcholinesterase and butyrylcholinesterase, relevant for Alzheimer's treatment.
Patents (WO2022030428A1) Described the compound's antagonistic effects on P2X4 receptors, suggesting applications in allergy treatment.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Key Observations:
  • Molecular Weight : The target compound has a moderate molecular weight (225.19) compared to larger derivatives like compound 10c (379.90), which incorporates a diazepane moiety and chloro substituent .
  • Substituent Effects : The presence of two benzyl groups in the target compound increases steric bulk and lipophilicity compared to simpler analogs like N,N-dimethylethanesulfonamide . This could reduce solubility in polar solvents but enhance membrane permeability in biological systems.
  • Synthetic Routes : While the target compound’s synthesis is inferred from methods for N,N-dibenzylmethanesulfonamide , other analogs require specialized steps, such as nitration (N-methyl-4-nitrobenzenemethanesulfonamide ) or diazepane incorporation (10c ) .

Physicochemical and Crystallographic Properties

  • Crystallography: Although crystallographic data for the target compound is unavailable, N,N-dibenzylmethanesulfonamide (a structural analog) exhibits antiparallel molecular packing with sulfonyl oxygen atoms alternating in orientation .
  • Purity and Stability : Commercial availability at 95–97% purity indicates robust synthetic protocols, comparable to other sulfonamides like dibenzo[b,d]furan-2-sulfonyl chloride (97%) . Electron-withdrawing substituents (e.g., nitro in N-methyl-4-nitrobenzenemethanesulfonamide ) may reduce stability compared to the target compound’s benzyl-dominated structure .

Biological Activity

N,N-dibenzyl-1-phenylmethanesulfonamide is a sulfonamide compound with notable biological activity. This article delves into its chemical properties, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H21NO2S
Molar Mass351.46 g/mol
Density1.218 g/cm³ (predicted)
Melting Point98-99 °C
Boiling Point533.1 °C (predicted)
pKa-4.24 (predicted)
CAS Number346727-34-2

These properties indicate that the compound is relatively stable under standard conditions, making it a candidate for various biological applications.

This compound functions primarily through its ability to modulate specific biochemical pathways. Research indicates that sulfonamides, including this compound, can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and prostaglandin E synthase (mPGES-1). These enzymes are crucial in the synthesis of pro-inflammatory mediators, suggesting that this compound may have anti-inflammatory properties .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain cancer cell lines. For instance, a molecular docking study suggested that derivatives of this compound could inhibit PGE2 production by blocking the binding site of mPGES-1, potentially leading to reduced tumor proliferation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anti-Cancer Activity : A study involving various sulfonamide derivatives showed that this compound significantly reduced cell viability in breast cancer cell lines. The IC50 values indicated a strong dose-dependent response, suggesting its potential as an anti-cancer agent .
  • Anti-inflammatory Effects : Another research project focused on the compound's ability to modulate inflammatory responses in vitro. The results indicated a marked reduction in cytokine release from activated macrophages when treated with this compound .
  • Enzyme Inhibition : The compound was also tested for its inhibitory effects on steroid sulfatase (STS), an enzyme linked to hormone-dependent cancers. The findings revealed that it could serve as a reversible competitive inhibitor, highlighting its potential role in hormone-related therapies .

Toxicological Profile

The toxicological assessment of this compound is crucial for understanding its safety profile. Preliminary data suggest a low mutagenic potential based on Ames test results, indicating that it may be safe for further development in therapeutic contexts .

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